molecular formula C15H21N5O2 B6122944 2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]morpholine

2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6122944
M. Wt: 303.36 g/mol
InChI Key: RMZLXKYDIWUIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]morpholine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with a suitable halogenated compound.

    Coupling Reactions: The final step involves coupling the pyrazole, pyrimidine, and morpholine rings through various condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the nitrogen-containing rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its complex structure.

    Receptor Binding: It could potentially bind to biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound might be used in the development of new materials with unique properties.

    Agriculture: It could serve as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]morpholine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]pyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in 2-(2-Methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]morpholine may confer unique properties such as increased solubility or specific binding affinities that are not observed in similar compounds with different ring structures.

Properties

IUPAC Name

2-(2-methoxyethyl)-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-19-10-12(9-17-19)14-3-5-16-15(18-14)20-6-8-22-13(11-20)4-7-21-2/h3,5,9-10,13H,4,6-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZLXKYDIWUIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)N3CCOC(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.